

4SC-203 FLT3 receptor tyrosine kinase modulator

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Compound Focus: 4Sc-203

CAS No.: 895533-09-2

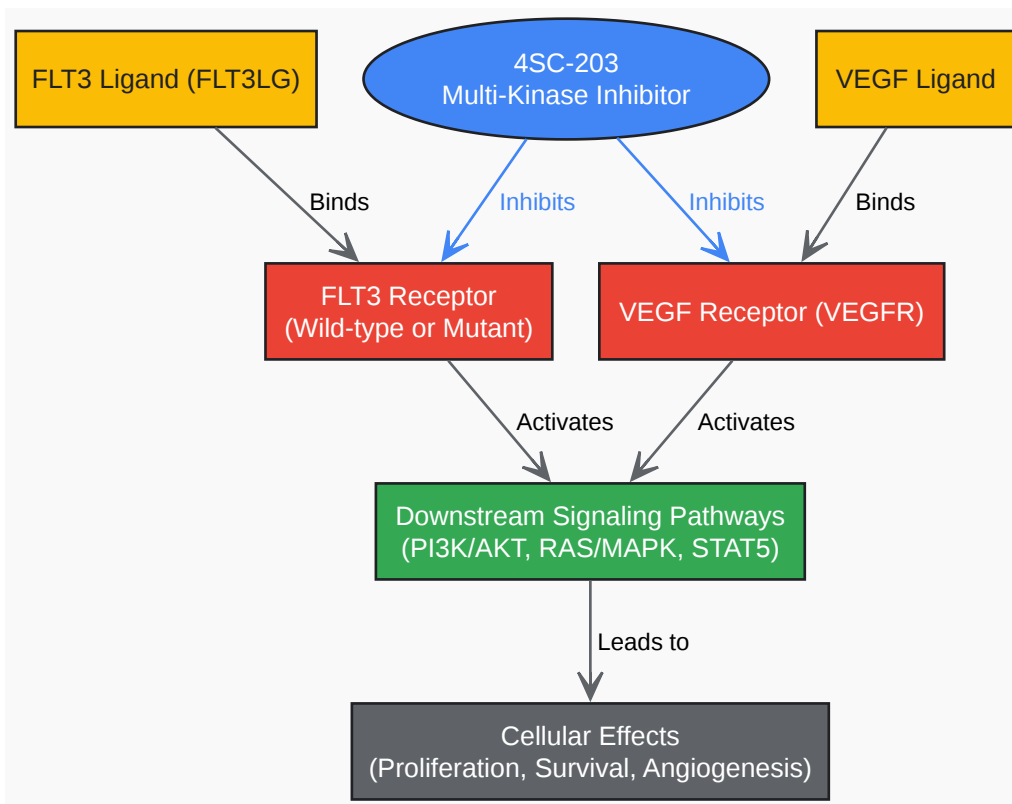
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Mechanism of Action and Signaling Pathway

4SC-203 functions as a multi-target kinase inhibitor with antineoplastic activity. Its therapeutic potential in AML stems from its ability to selectively inhibit several key tyrosine kinases [1] [2].

The diagram below illustrates the core signaling pathway and the inhibitory action of **4SC-203**.



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> The mechanism of **4SC-203** involves blocking the activity of key receptor tyrosine kinases like FLT3 and VEGFR, thereby inhibiting downstream pro-survival and pro-proliferative signaling pathways in cancer cells.

Preclinical and Clinical Data

Preclinical Profile In preclinical studies, **4SC-203** demonstrated significant antitumor activity in models relevant to AML [3]. It was characterized as a multi-kinase inhibitor with unique selectivity for a range of kinase targets in the low nanomolar range, including FLT3, its mutants, Axl, Alk, Fak, VEGF-R2, and Trk receptors [3].

Clinical Development A first-in-human, randomized, double-blind, placebo-controlled Phase I dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a single intravenous dose of **4SC-203** [2]. The study involved 50 healthy volunteers across seven treatment cohorts [2]. According to a vendor summary of the clinical data, **4SC-203** was reported to be well-

tolerated across the studied concentration range and to have a favorable pharmacokinetic profile [3]. The clinical trial investigating **4SC-203** in Acute Myeloid Leukemia is listed as "Completed" in one database, though the specific results and outcomes are not provided [4].

Experimental Use and Handling

The following table provides key information for researchers working with **4SC-203** in a laboratory setting.

Aspect	Details for Experimental Use
Purity	Typically ≥99.0% to 99.98% [1] [5]
Solubility	DMSO: 100 mg/mL (155.57 mM) [1]. Slightly soluble in DMSO [3]. Ethanol: 12 mg/mL. Water: Insoluble [1].
Storage	-20°C for 3 years (powder) [1] [3] [5]. In solvent: -80°C for 1 month to 6 months [1] [5].
Formulation (Example)	For <i>in vivo</i> studies, a clear solution can be prepared with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH ₂ O to achieve a working concentration of 5 mg/mL [1].

Research Context and Importance

The development of **4SC-203** reflects the trend in oncology towards **small-molecule targeted therapies** [6]. Unlike traditional chemotherapy, these drugs are designed to specifically target and inhibit molecules that are critical for the growth and survival of cancer cells, potentially leading to higher efficacy and lower toxicity [6].

The inclusion of healthy volunteers in early-phase trials for some newer, non-cytotoxic anticancer drugs like **4SC-203** is a strategy to obtain clean pharmacokinetic data unconfounded by the disease state, reduce patient exposure to potentially ineffective doses, and accelerate subject accrual [2] [7].

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